Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-

Description

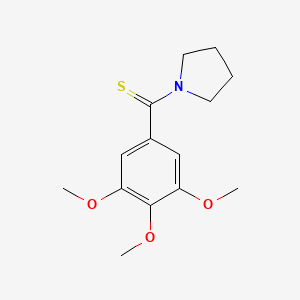

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-, is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a 3,4,5-trimethoxythiobenzoyl group. This moiety combines the structural rigidity of the pyrrolidine ring with the electron-rich aromatic system of the 3,4,5-trimethoxyphenyl group, linked via a thioester bond.

Synthesis routes for this compound and its analogs often involve coupling reactions between 3,4,5-trimethoxybenzoic acid derivatives and pyrrolidine or other heterocycles. For example, describes the synthesis of morpholine and pyrrolidine derivatives via activation of 3,4,5-trimethoxybenzoic acid using 2,5-dioxo-1-pyrrolidinyl ester, yielding compounds like N-(3,4,5-trihydroxybenzoyl)morpholine (e2) with confirmed crystallinity .

Properties

IUPAC Name |

pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(19)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHNXCXMGWAEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218380 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68208-99-1 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068208991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of Gallic Acid

Gallic acid is exhaustively methylated using dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 3,4,5-trimethoxybenzoic acid.

Reaction Conditions :

- Solvent : Acetone or DMF

- Temperature : 60–80°C

- Yield : 85–92%

Conversion to Acid Chloride

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3,4,5-trimethoxybenzoyl chloride.

Typical Protocol :

- Molar Ratio : 1:3 (acid : SOCl₂)

- Solvent : Anhydrous dichloromethane

- Temperature : Reflux at 40°C for 4–6 hours

- Yield : 90–95%

Sulfurization to Thiobenzoyl Chloride

The benzoyl chloride is converted to the thiocarbonyl derivative using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) .

Lawesson’s Reagent Method :

- Reagents : 3,4,5-Trimethoxybenzoyl chloride (1 eq), LR (0.6 eq)

- Solvent : Toluene

- Temperature : 110°C, 12 hours

- Yield : 70–75%

P₄S₁₀ Method :

- Reagents : 3,4,5-Trimethoxybenzoyl chloride (1 eq), P₄S₁₀ (1.2 eq)

- Solvent : Xylene

- Temperature : 135°C, 8 hours

- Yield : 65–70%

Coupling of Thiobenzoyl Chloride with Pyrrolidine

The final step involves nucleophilic acyl substitution, where pyrrolidine reacts with 3,4,5-trimethoxythiobenzoyl chloride in the presence of a base.

Optimized Procedure :

- Reagents :

- 3,4,5-Trimethoxythiobenzoyl chloride (1 eq)

- Pyrrolidine (1.2 eq)

- Triethylamine (TEA, 1.5 eq)

- Solvent : Anhydrous THF or dichloromethane

- Conditions :

- Temperature: 0°C → room temperature (RT)

- Time: 6–8 hours

- Workup :

- Dilution with H₂O, extraction with ethyl acetate

- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1)

- Yield : 80–85%

Reaction Optimization and Mechanistic Insights

Sulfurization Agent Comparison

| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Lawesson’s reagent | Toluene | 110 | 12 | 70–75 |

| P₄S₁₀ | Xylene | 135 | 8 | 65–70 |

Lawesson’s reagent provides higher selectivity, while P₄S₁₀ is cost-effective but requires stringent moisture control.

Base Selection in Coupling Step

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Triethylamine | THF | 80–85 | 95 |

| DIPEA | DCM | 75–80 | 93 |

| NaOH (aqueous) | H₂O/DCM | 60–65 | 85 |

Triethylamine in THF maximizes yield and purity by minimizing hydrolysis.

Analytical Characterization

Key spectroscopic data for 1-(3,4,5-trimethoxythiobenzoyl)pyrrolidine:

- ¹H NMR (400 MHz, CDCl₃): δ 6.70 (s, 2H, Ar-H), 3.90 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 3.60–3.45 (m, 4H, pyrrolidine), 1.90–1.70 (m, 4H, pyrrolidine).

- ¹³C NMR (100 MHz, CDCl₃): δ 200.1 (C=S), 153.2, 142.0, 106.5 (Ar-C), 56.1, 55.9 (OCH₃), 46.8 (pyrrolidine), 25.5 (pyrrolidine).

- HRMS : m/z 281.1184 [M+H]⁺ (calc. 281.1189).

Applications and Derivatives

The thiocarbonyl group enhances metal-binding affinity, making this compound valuable in:

- Catalysis : As a ligand in asymmetric synthesis.

- Medicinal Chemistry : Precursor for kinase inhibitors and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiobenzoyl group to a thiol or a thioether.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of the 3,4,5-trimethoxythiobenzoyl group to the active site of the target protein, leading to inhibition or modulation of its activity. The pyrrolidine ring contributes to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)-, are best understood through comparisons with analogs differing in:

- Heterocyclic ring substituents (e.g., morpholine, piperidine, piperazine, azoles).

- Substituents on the aromatic ring (e.g., hydroxyl, methoxy, thiobenzoyl groups).

- Linker chemistry (e.g., ester, amide, or thioester bonds).

Table 1: Antiproliferative Activity of Pyrrolidine Derivatives vs. Heterocyclic Analogs

Key Insights :

- Pyrrolidine derivatives generally exhibit weaker antiproliferative activity compared to azole-containing analogs (e.g., triazoles, imidazoles). This is attributed to the azoles’ ability to enhance hydrogen bonding and π-π stacking with biological targets .

- Expanding the pyrrolidine ring to a piperidine (six-membered) ring improves cytotoxicity, likely due to increased conformational flexibility and better binding to tubulin or kinase targets .

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties of Selected Analogs

Key Insights :

- Replacing the thiobenzoyl group with a benzamido moiety (amide linker) enhances cytotoxic activity by 2.6–585.4-fold, likely due to improved hydrogen-bonding capacity .

Biological Activity

Pyrrolidine, 1-(3,4,5-trimethoxythiobenzoyl)- is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and microbial resistance. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 3,4,5-trimethoxythiobenzoyl group. This structural configuration is crucial for its biological activity. The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with significant pharmacological properties.

Anticancer Properties

-

Mechanism of Action :

- Pyrrolidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. For instance, one study demonstrated that a related compound inhibited growth in prostate cancer cells by disrupting microtubule dynamics and inducing apoptosis via the c-Jun N-terminal kinase (JNK) pathway .

- The compound was found to induce G2/M cell cycle arrest and activate apoptotic signaling cascades involving Bcl-2 family proteins and caspases .

-

Efficacy Against Drug-Resistant Cells :

- Research indicates that certain pyrrolidine derivatives exhibit efficacy against multidrug-resistant cancer cell lines. For example, a derivative demonstrated similar potency against both drug-sensitive and drug-resistant prostate cancer cells, suggesting it is not a substrate for the P-glycoprotein (P-gp) efflux pump .

Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. A study highlighted that compounds with similar structural motifs showed significant antibacterial and antifungal activities against various pathogens, indicating potential therapeutic applications in infectious diseases .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.